molecular formula C12H10N4O5S B11537236 N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide CAS No. 37836-03-6

N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide

Cat. No.: B11537236
CAS No.: 37836-03-6
M. Wt: 322.30 g/mol
InChI Key: OEKCOMMZYKHADM-UHFFFAOYSA-N
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Description

N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a chemical compound with the following structural formula:

C12H9N5O5S\text{C}_{12}\text{H}_9\text{N}_5\text{O}_5\text{S} C12​H9​N5​O5​S

It consists of a pyridine ring attached to a carbohydrazide group, which in turn bears a nitrophenylsulfonyl moiety. The compound’s synthesis and applications have attracted significant interest due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with pyridine-4-carbohydrazide. The reaction proceeds under mild conditions, yielding the desired compound.

Reaction Conditions:: The reaction typically occurs in an organic solvent (e.g., acetone, chloroform, or toluene) at room temperature. Acidic or basic conditions may be employed to facilitate the reaction. Isopropanol suspension is commonly used as a medium for handling the compound .

Industrial Production Methods:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide undergoes various chemical reactions:

    Reduction: It can be reduced to form 4-aminophenylsulfonylpyridine-4-carbohydrazide.

    Substitution: The sulfonyl group can be substituted by other nucleophiles.

    Oxidation: Under specific conditions, oxidation of the hydrazide group may occur.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the sulfonyl group.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids may be employed.

Scientific Research Applications

N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide finds applications in:

    Chemical Research: As a versatile building block for the synthesis of other compounds.

    Biological Studies: Its reactivity makes it useful for probing biological systems.

    Industry: As a precursor for functional materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular components, leading to various effects. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide is unique due to its combination of functional groups, similar compounds include other sulfonylpyridine derivatives and hydrazides.

Properties

CAS No.

37836-03-6

Molecular Formula

C12H10N4O5S

Molecular Weight

322.30 g/mol

IUPAC Name

N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide

InChI

InChI=1S/C12H10N4O5S/c17-12(9-5-7-13-8-6-9)14-15-22(20,21)11-3-1-10(2-4-11)16(18)19/h1-8,15H,(H,14,17)

InChI Key

OEKCOMMZYKHADM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC=NC=C2

solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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